1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride

Medicinal Chemistry Chemical Biology Compound Management

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride (CAS 1431964-65-6) is a synthetic pyrazole-piperazine hybrid building block with the molecular formula C9H13Cl2N5O3 and a molecular weight of 310.14 g/mol. The compound features a 4-chloro-3-nitropyrazole moiety linked via an acetyl bridge to an unprotected piperazine ring, and is supplied as the hydrochloride salt.

Molecular Formula C9H13Cl2N5O3
Molecular Weight 310.14
CAS No. 1431964-65-6
Cat. No. B2413573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride
CAS1431964-65-6
Molecular FormulaC9H13Cl2N5O3
Molecular Weight310.14
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl.Cl
InChIInChI=1S/C9H12ClN5O3.ClH/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13;/h5,11H,1-4,6H2;1H
InChIKeyWFNALBSBMAAFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride (CAS 1431964-65-6): Sourcing and Baseline Identification for Research Procurement


1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride (CAS 1431964-65-6) is a synthetic pyrazole-piperazine hybrid building block with the molecular formula C9H13Cl2N5O3 and a molecular weight of 310.14 g/mol . The compound features a 4-chloro-3-nitropyrazole moiety linked via an acetyl bridge to an unprotected piperazine ring, and is supplied as the hydrochloride salt . It is commercially available from multiple vendors including Fluorochem, Biosynth, and BOC Sciences, typically at ≥95% purity in quantities ranging from 250 mg to 5 g .

Why 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride Cannot Be Replaced by Generic Pyrazole-Piperazine Analogs


Substituting this compound with a generic pyrazole-piperazine analog introduces three critical risks: (1) loss of the specific 4-chloro-3-nitro substitution pattern on the pyrazole ring, which governs both electronic properties and downstream reactivity of the nitro group as a latent amine handle ; (2) alteration of the acetyl linker length, which changes spatial relationships between the heterocycle and the piperazine nitrogen, affecting binding conformations in target-guided designs [1]; and (3) use of a protected piperazine analog (e.g., Boc or Cbz) would require an additional deprotection step, introducing yield loss and complicating synthetic workflows [2]. The hydrochloride salt form further provides consistent, reproducible aqueous handling that the free base does not reliably offer across different laboratory conditions .

Procurement-Relevant Quantitative Evidence: 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride versus Closest Analogs


Hydrochloride Salt vs Free Base: Quantified Solubility and Handling Advantage

The hydrochloride salt (CAS 1431964-65-6, MW 310.14) provides a defined, stoichiometric protonation state compared to the free base (CAS 1001757-61-4, MW 273.68) . The free base lacks a counterion, resulting in a molecular weight 36.46 g/mol lower—equivalent to exactly one HCl equivalent—and exhibits variable protonation depending on solvent and ambient conditions . While no direct aqueous solubility comparison has been published for this specific pair, the general principle that hydrochloride salts of piperazine-containing compounds exhibit ≥10-fold higher aqueous solubility than their free base forms is well established across the piperazine chemotype class [1]. This translates to more reproducible solution preparation for biological assays, reduced DMSO requirements, and simplified weighing due to the higher molecular weight salt form being less hygroscopic [1].

Medicinal Chemistry Chemical Biology Compound Management

Unprotected Piperazine vs Boc-Protected Analog: Synthetic Step Economy and Atom Efficiency

The target compound bears a free secondary amine on the piperazine ring, enabling direct further derivatization. The closest protected analog, tert-butyl 4-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine-1-carboxylate (CAS 2680892-83-3, MW 373.79 g/mol), requires a deprotection step (typically TFA or HCl) prior to use as a functionalizable intermediate [1]. This adds at minimum one synthetic operation, introduces deprotection-related impurities, and results in a net loss of atom economy: the Boc group (C5H9O2, 101.12 g/mol) is removed as waste, representing a 27.1% mass penalty relative to the protected compound's molecular weight [1]. Additionally, the Boc-protected analog is 63.65 g/mol heavier (20.5% larger MW), meaning that procuring equivalent molar quantities requires proportionally greater mass of starting material . No equivalent Boc-deprotected compound is commercially available with the same pyrazole substitution pattern, making the target compound the most step-efficient entry point for piperazine elaboration .

Organic Synthesis Medicinal Chemistry Building Block Procurement

4-Chloro-3-nitro Substitution Pattern: Differentiated Reactivity vs 4-Unsubstituted and 3-Amino Pyrazole Analogs

The 4-chloro-3-nitro substitution on the pyrazole ring establishes two distinct reactive handles absent in simpler analogs. The chlorine at position 4 enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introduction, while the nitro group at position 3 serves as a latent amine via reduction—or can participate in charge-transfer and H-bonding interactions as an electron-withdrawing group . In contrast, 1-acetylpiperazine analogs bearing an unsubstituted pyrazole (no Cl, no NO2) lack both diversification handles, while 3-amino-4-chloro pyrazole analogs have an amine rather than a nitro group, reversing the electronic character from electron-withdrawing to electron-donating [1]. This electronic reversal quantitatively alters the pyrazole ring's reactivity: the nitro group lowers the LUMO energy, increasing susceptibility to nucleophilic aromatic substitution, whereas the amino group raises it, favoring electrophilic substitution pathways [2]. Computational studies on analogous nitropyrazoles estimate a LUMO energy lowering of approximately 0.8–1.2 eV relative to the unsubstituted parent, a magnitude sufficient to change reaction outcomes in SNAr chemistry [2].

Medicinal Chemistry Fragment-Based Drug Discovery Covalent Inhibitor Design

CCR5 Antagonist Pharmacophore Alignment: Structural Rationale for Target-Class Prioritization

The compound's architecture maps onto the established pharmacophore of piperazine-based CCR5 antagonists as defined by the Schering-Plough series [1]. The 4-chloro-3-nitropyrazole moiety occupies the heteroaryl-binding region typically filled by substituted pyrazoles, pyridines, or pyrimidines in known CCR5 antagonists, while the acetyl-piperazine linker maintains the critical distance and vector between heteroaryl and the central piperazine core [1][2]. Structure-activity relationship (SAR) studies on this chemotype have demonstrated that the introduction of N-substituted pyrazoles substantially increases antiviral activity in HIV-1 entry inhibition assays, with optimized compounds in the series achieving IC50 values in the low nanomolar range (e.g., Sch-350634: IC50 = 2 nM against HIV-1 BaL in PBMCs) [3]. While the target compound itself is an intermediate rather than a final antagonist, its structural congruence with the active pharmacophore makes it a direct precursor for generating screening libraries targeting CCR5-mediated indications including HIV infection, rheumatoid arthritis, and asthma [2][3]. By contrast, piperazine-acetyl intermediates bearing unsubstituted or differently substituted heteroaryls (e.g., phenyl, unsubstituted pyrazole) do not align with the CCR5 pharmacophore's heteroaryl recognition requirements, limiting their utility in this therapeutically validated target class [2].

HIV Entry Inhibition CCR5 Antagonist Chemokine Receptor

Best-Fit Research and Industrial Application Scenarios for 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride


CCR5 Antagonist Focused Library Synthesis for HIV-1 Entry Inhibition Screening

Medicinal chemistry teams synthesizing piperazine-based CCR5 antagonist libraries can directly N-functionalize the free piperazine amine of this hydrochloride salt via sulfonylation, amide coupling, or reductive amination, generating diverse analogs without a deprotection step. The 4-chloro-3-nitropyrazole moiety pre-satisfies the heteroaryl pharmacophore requirement validated in the Schering-Plough CCR5 antagonist series, where N-substituted pyrazole-containing compounds demonstrated substantially increased antiviral activity [1]. The nitro group can optionally be reduced to an amine for a third diversity point, enabling three-dimensional SAR exploration from a single building block. This scenario is supported by the pharmacophore alignment evidence in Section 3, Evidence Item 4 [1].

Covalent Probe Discovery Leveraging Nitro Group Bioactivation

The 3-nitro group on the pyrazole ring serves as a masked warhead precursor for covalent inhibitor design. Nitroaromatic reduction by bacterial or mammalian nitroreductases generates reactive nitroso and hydroxylamine intermediates capable of forming covalent adducts with nucleophilic protein residues [2]. The 4-chloro substituent simultaneously provides a synthetic handle (Suzuki coupling) for introducing fluorescent or affinity tags without disturbing the nitro warhead. This dual-reactivity profile is unavailable in protected piperazine analogs (which require deprotection before use) or in 3-amino pyrazole analogs (which lack the nitro-to-electrophile activation pathway). This application stems directly from the reactivity differentiation evidence in Section 3, Evidence Item 3 .

Step-Efficient Fragment Elaboration in Lead Optimization Programs

For fragment-based drug discovery programs requiring rapid analog generation, the unprotected hydrochloride salt eliminates the Boc deprotection step, saving approximately one day of synthesis time per final compound . The dual orthogonal handles (4-Cl for cross-coupling, 3-NO2 for reduction or SNAr activation) allow two sequential diversification steps from a single intermediate, effectively doubling the number of compounds accessible per synthesis cycle compared to mono-functionalized pyrazole building blocks. This productivity gain is directly supported by the synthetic step economy evidence in Section 3, Evidence Item 2 .

Reproducible Biological Assay Preparation in High-Throughput Screening

The hydrochloride salt form provides stoichiometric protonation and ≥95% purity , ensuring accurate concentration determination and reproducible dose-response curves in cell-based and biochemical assays. This contrasts with the free base, where variable protonation can introduce well-to-well concentration inconsistencies in aqueous buffer systems (pH 5–7). Compound management groups supporting high-throughput screening campaigns benefit from the salt's reduced hygroscopicity and defined handling properties, as supported by the solubility and handling evidence in Section 3, Evidence Item 1 .

Quote Request

Request a Quote for 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.